1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a carboxamide group, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides.
Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced via halogenation reactions, using reagents like chlorine and fluorine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: This compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, modulating the activity of these targets and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClFN2O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClFN2O2/c1-12(13-5-3-2-4-6-13)22-19(25)14-9-18(24)23(11-14)15-7-8-17(21)16(20)10-15/h2-8,10,12,14H,9,11H2,1H3,(H,22,25) |
InChI Key |
MSKRBBHGFCQTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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